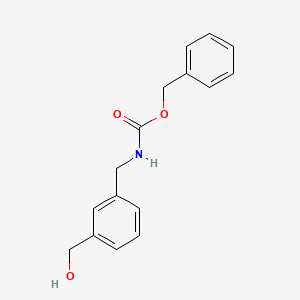![molecular formula C26H41NO7 B12086340 14-Ethyl-4,6,19-trimethoxy-16-(methoxymethyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol](/img/structure/B12086340.png)
14-Ethyl-4,6,19-trimethoxy-16-(methoxymethyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delcorine is a norditerpenoid alkaloid isolated from the plant species Delphinium corumbosum . It is known for its complex structure and significant biological activities. Delcorine has a lycoctonine skeleton with various functional groups, including hydroxy and methoxy groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Delcorine can be synthesized from delcoridine through a series of chemical reactions. The process involves the demethylation of delcoridine to produce delcorine . The reaction conditions typically include the use of sulfuric acid and perchlorate as reagents .
Industrial Production Methods: The extraction process includes solvent extraction followed by purification using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Delcorine undergoes various chemical reactions, including:
Oxidation: Delcorine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in delcorine.
Substitution: Delcorine can undergo substitution reactions, particularly at the methoxy and hydroxy groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide and sulfuric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Acetyl chloride is used for acetylation reactions.
Major Products:
Oxidation: Oxidized derivatives of delcorine.
Reduction: Reduced forms of delcorine with modified functional groups.
Substitution: Acetylated derivatives such as monoacetyldelcorine.
Applications De Recherche Scientifique
Delcorine has several scientific research applications:
Mécanisme D'action
The mechanism of action of delcorine involves its interaction with various molecular targets. Delcorine is known to interact with enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate cellular processes through its interaction with specific proteins .
Comparaison Avec Des Composés Similaires
Delcoridine: A closely related compound, differing by the presence of a methoxy group.
Delsoline: Another norditerpenoid alkaloid with a similar structure.
Methyllycaconitine: Shares a similar lycoctonine skeleton with delcorine.
Uniqueness of Delcorine: Delcorine is unique due to its specific functional groups and the configuration of its lycoctonine skeleton.
Propriétés
IUPAC Name |
14-ethyl-4,6,19-trimethoxy-16-(methoxymethyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41NO7/c1-6-27-11-23(12-29-2)8-7-17(31-4)25-15-9-14-16(30-3)10-24(18(15)19(14)32-5)26(22(25)27,34-13-33-24)21(28)20(23)25/h14-22,28H,6-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLROSDJDZHIIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4C6C7OC)OC)OCO5)O)OC)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
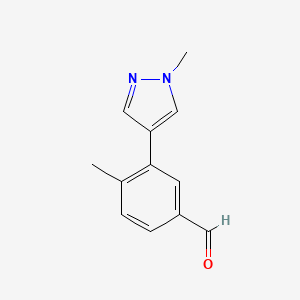
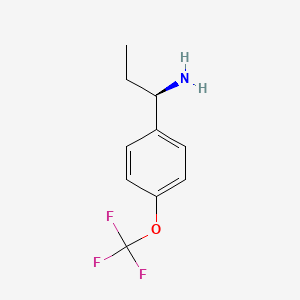
![3-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086279.png)
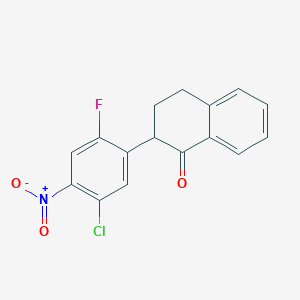


![Methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate](/img/structure/B12086310.png)
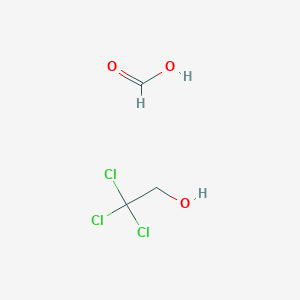


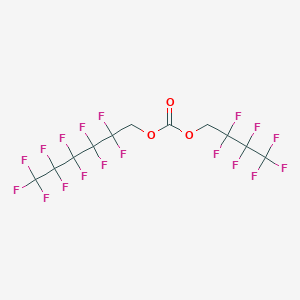
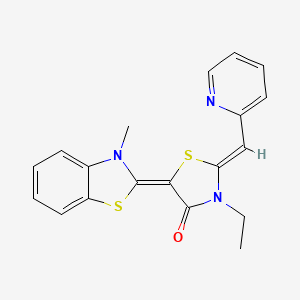
![Methyl pyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12086333.png)
